Retigabine Dihydrochloride

Description

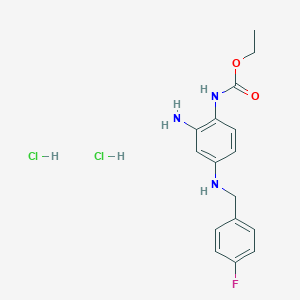

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2.2ClH/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11;;/h3-9,19H,2,10,18H2,1H3,(H,20,21);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGFOWNASITQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164616 | |

| Record name | Ezogabine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150812-13-8 | |

| Record name | Ezogabine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150812138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezogabine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EZOGABINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9W9019AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Retigabine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retigabine (B32265) (also known as ezogabine) is a first-in-class antiepileptic drug that primarily functions as a positive allosteric modulator of the Kv7 (KCNQ) family of voltage-gated potassium channels. Its mechanism of action centers on the enhancement of the M-current, a subthreshold potassium current crucial for stabilizing the neuronal membrane potential and controlling excitability. By binding to a specific site within the pore domain of Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels, retigabine facilitates a hyperpolarizing shift in the voltage-dependence of channel activation, slows channel deactivation, and increases the probability of the channel being in an open state. This multifaceted action effectively suppresses neuronal hyperexcitability, which is the basis of its anticonvulsant properties. Additionally, at higher concentrations, retigabine has been shown to modulate GABA-A receptors, preferentially enhancing currents from extrasynaptic δ-containing receptors, which may contribute to its broad antiepileptic efficacy.

Core Mechanism of Action: Kv7 Channel Modulation

Retigabine's principal mechanism of action is the positive modulation of neuronal Kv7 (KCNQ) potassium channels.[1][2][3][4] These channels, particularly heteromers of Kv7.2 and Kv7.3 subunits, are the primary molecular correlates of the M-current, a non-inactivating, low-threshold potassium current that plays a critical role in regulating neuronal excitability.[5][6][7]

Molecular Interaction and Binding Site

Retigabine binds to a hydrophobic pocket located near the intracellular gate of the Kv7 channel pore.[4][8][9] A crucial residue for this interaction is a conserved tryptophan in the S5 transmembrane segment (W236 in Kv7.2).[8][10] This tryptophan residue acts as a hydrogen bond donor, interacting with the carbamate (B1207046) group of retigabine.[8] The unique presence of this binding site in neuronal Kv7 subtypes (Kv7.2-Kv7.5) and its absence in the cardiac Kv7.1 channel confers selectivity and explains the lack of significant cardiac side effects at therapeutic concentrations.[4][10]

Electrophysiological Effects on Kv7 Channels

The binding of retigabine to Kv7 channels results in several key electrophysiological changes:

-

Hyperpolarizing Shift in Activation: Retigabine causes a significant leftward, or hyperpolarizing, shift in the voltage-dependence of channel activation.[7][11][12][13][14] This means the channels are more likely to be open at more negative membrane potentials, including the normal resting membrane potential.

-

Slowing of Deactivation: The drug slows the rate of channel closing, or deactivation, upon repolarization.[2][7][13]

-

Increased Open Probability: Retigabine increases the maximal open probability of the channel, further enhancing the potassium current.[15]

These combined effects lead to a stabilization of the resting membrane potential at a more hyperpolarized level and a dampening of repetitive firing in response to depolarizing stimuli.[11][14][16]

Signaling Pathway of Retigabine's Action on Neuronal Excitability

Caption: Signaling pathway of Retigabine's primary mechanism of action.

Secondary Mechanism: Modulation of GABA-A Receptors

While the primary therapeutic effect of retigabine is attributed to its action on Kv7 channels, evidence suggests a secondary mechanism involving the modulation of GABA-A receptors, particularly at concentrations at the higher end of the therapeutic range.[17][18][19] Studies have shown that retigabine can enhance GABA-induced currents, contributing to its anticonvulsant effects.[16][17]

This modulation is subtype-selective, with a preference for extrasynaptic δ-containing GABA-A receptors (e.g., α1β2δ, α4β2δ, α4β3δ, and α6β2δ).[17][18][19] The enhancement of tonic inhibition mediated by these extrasynaptic receptors may contribute to the broad-spectrum antiepileptic activity of retigabine.[17][18]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of retigabine on its molecular targets.

Table 1: Potency of Retigabine on Kv7 Channels

| Channel Subtype | EC50 for Activation Shift (μM) | Reference(s) |

| KCNQ2/3 | 1.6 ± 0.3 | [13] |

| KCNQ2/3 | 1.9 ± 0.2 | [14] |

| KCNQ2 | 2.5 ± 0.6 | [14] |

| KCNQ3 | 0.6 ± 0.3 | [14] |

| KCNQ4 | 5.2 ± 0.9 | [14] |

Table 2: Electrophysiological Effects of Retigabine on Kv7 Channels

| Parameter | Effect | Concentration | Channel | Reference(s) |

| Voltage-dependence of activation shift | -33.1 ± 2.6 mV | 10 μM | KCNQ2/3 | [13] |

| Voltage for half-activation shift | ~ -20 mV | 10 μM | KCNQ2/3 | [7] |

| Maximal Open Probability (Po) | Increased from 0.13 to 0.38 | 10 μM | KCNQ2/3 | [15] |

| Single Channel Conductance | No significant change | 10 μM | KCNQ2/3 | [15] |

Table 3: Effects of Retigabine on GABA-A Receptors

| Receptor Subtype | Effect on GABA-evoked current | Concentration | Reference(s) |

| α1β2δ | Enhancement | 10 μM | [17][18] |

| α4β2δ | Enhancement | 10 μM | [17][18] |

| α4β3δ | Enhancement | 10 μM | [17][18] |

| α6β2δ | Enhancement | 10 μM | [17][18] |

| α1β2γ2S | No effect | 10 μM | [17][18] |

| α4β3γ2S | No effect | 10 μM | [17][18] |

Experimental Protocols

The elucidation of retigabine's mechanism of action has heavily relied on electrophysiological techniques, particularly patch-clamp recordings from cells expressing recombinant ion channels or from native neurons.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of retigabine on the macroscopic currents of Kv7 channels.

Methodology:

-

Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells are transiently or stably transfected with cDNAs encoding the desired Kv7 channel subunits (e.g., KCNQ2 and KCNQ3).[8][13]

-

Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.

-

Solutions: The intracellular (pipette) solution typically contains a high concentration of potassium and a low concentration of chloride, while the extracellular (bath) solution mimics physiological conditions.

-

Voltage Protocols: To study channel activation, cells are held at a negative potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials. To study deactivation, channels are activated with a depolarizing pulse and then stepped to various hyperpolarizing potentials to observe the closing of the channels.[11][14]

-

Drug Application: Retigabine is applied to the bath solution at various concentrations, and the effects on current amplitude, voltage-dependence, and kinetics are measured and compared to control conditions.[13][14]

Experimental Workflow for Assessing Retigabine's Effect on Kv7 Channels

Caption: Workflow for electrophysiological analysis of Retigabine.

Conclusion

Retigabine dihydrochloride (B599025) possesses a unique and well-characterized mechanism of action, primarily as a positive allosteric modulator of neuronal Kv7 potassium channels. Its ability to enhance the M-current through a hyperpolarizing shift in activation, slowing of deactivation, and increased open probability provides a robust mechanism for suppressing neuronal hyperexcitability. The secondary action on specific subtypes of GABA-A receptors may further augment its anticonvulsant effects. This detailed understanding of its molecular pharmacology provides a strong foundation for the rational design of novel therapeutics targeting these pathways for the treatment of epilepsy and other neurological disorders characterized by neuronal hyperexcitability.

References

- 1. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. Retigabine dihydrochloride | 150812-13-8 | Potassium Channel | MOLNOVA [molnova.com]

- 3. apexbt.com [apexbt.com]

- 4. The mechanism of action of retigabine (ezogabine), a first‐in‐class K+ channel opener for the treatment of epilepsy | Semantic Scholar [semanticscholar.org]

- 5. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]

- 6. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine | Journal of Neuroscience [jneurosci.org]

- 11. Retigabine holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]

- 13. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of the KCNQ potassium channel opener retigabine on single KCNQ2/3 channels expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect-of-Retigabine-on-Synaptic-Transmission-Between-Pairs-of-Cultured-Cortical-Neurons [aesnet.org]

- 17. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Retigabine Dihydrochloride

This technical guide provides a comprehensive overview of the primary synthetic pathways for Retigabine (B32265) Dihydrochloride (B599025), a voltage-gated potassium channel activator previously used as an anticonvulsant. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic routes.

Introduction

Retigabine, chemically known as N-(2-amino-4-(4-fluorobenzylamino)phenyl)carbamic acid ethyl ester, possesses a unique mechanism of action among antiepileptic drugs by activating KCNQ2-5 potassium channels.[1][2][3] Its synthesis has been approached through various routes, with two prominent pathways detailed in this guide. These pathways differ primarily in their starting materials and the sequence of key chemical transformations. Both routes ultimately converge to produce the retigabine base, which is then converted to its dihydrochloride salt for pharmaceutical use.

Pathway 1: Synthesis Starting from 3-Fluoroaniline (B1664137)

This pathway commences with the readily available 3-fluoroaniline and involves a multi-step process including acetylation, nitration, nucleophilic aromatic substitution, deacetylation, reduction, and final acylation.

A [label="3-Fluoroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="N-(3-Fluorophenyl)acetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="N-(5-Fluoro-2-nitrophenyl)acetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="N-(5-((4-Fluorobenzyl)amino)-2-nitrophenyl)acetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5-((4-Fluorobenzyl)amino)-2-nitroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="N'-(4-Fluorobenzyl)benzene-1,2,4-triamine", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Retigabine", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Retigabine Dihydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [label="Acetylation"]; B -> C [label="Nitration"]; C -> D [label="Condensation"]; D -> E [label="Deacetylation"]; E -> F [label="Reduction"]; F -> G [label="Acylation"]; G -> H [label="Salt Formation"]; }

Caption: Synthesis of Retigabine Dihydrochloride starting from 3-Fluoroaniline.Experimental Protocols for Pathway 1

Step 1: Acetylation of 3-Fluoroaniline to N-(3-Fluorophenyl)acetamide

-

Procedure: To a solution of 3-fluoroaniline in a suitable solvent such as dichloromethane, add acetic anhydride (B1165640) (approximately 1.2 equivalents). The reaction is typically carried out at room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield N-(3-fluorophenyl)acetamide.[4]

Step 2: Nitration of N-(3-Fluorophenyl)acetamide to N-(5-Fluoro-2-nitrophenyl)acetamide

-

Procedure: The N-(3-fluorophenyl)acetamide is dissolved in a mixture of acetic acid and acetic anhydride. The solution is cooled, and a nitrating mixture (e.g., nitric acid in sulfuric acid) is added dropwise while maintaining a low temperature. The reaction is allowed to proceed to completion, after which it is carefully quenched with ice water. The precipitated product, N-(5-fluoro-2-nitrophenyl)acetamide, is collected by filtration, washed with water, and dried.[1]

Step 3: Condensation of N-(5-Fluoro-2-nitrophenyl)acetamide with (4-Fluorophenyl)methanamine

-

Procedure: N-(5-fluoro-2-nitrophenyl)acetamide is reacted with (4-fluorophenyl)methanamine in a suitable solvent. The reaction is a nucleophilic aromatic substitution where the amino group of (4-fluorophenyl)methanamine displaces the fluorine atom on the nitrophenyl ring. The reaction is typically heated to drive it to completion. After cooling, the product, N-(5-((4-fluorobenzyl)amino)-2-nitrophenyl)acetamide, is isolated.[1]

Step 4: Deacetylation to 5-((4-Fluorobenzyl)amino)-2-nitroaniline

-

Procedure: The acetamide (B32628) group of N-(5-((4-fluorobenzyl)amino)-2-nitrophenyl)acetamide is hydrolyzed under acidic or basic conditions. For instance, the compound can be heated in the presence of an acid such as hydrochloric acid. After the reaction is complete, the mixture is neutralized to precipitate the product, 5-((4-fluorobenzyl)amino)-2-nitroaniline, which is then collected by filtration.[1]

Step 5: Reduction of the Nitro Group

-

Procedure: The nitro group of 5-((4-fluorobenzyl)amino)-2-nitroaniline is reduced to an amino group to form N'-(4-fluorobenzyl)benzene-1,2,4-triamine. This reduction can be achieved through catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[5][6] Alternatively, chemical reducing agents like tin(II) chloride in hydrochloric acid can be used.

Step 6: Acylation to form Retigabine

-

Procedure: The resulting triamine intermediate is acylated with ethyl chloroformate in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane. The reaction is typically carried out at a reduced temperature (e.g., 0 °C) and then allowed to warm to room temperature. After workup, which involves washing with water and brine, the organic layer is dried and concentrated to give the crude retigabine base, which can be purified by chromatography or recrystallization.[7]

Quantitative Data for Pathway 1

| Step | Product | Starting Material | Key Reagents | Typical Yield |

| 1 | N-(3-Fluorophenyl)acetamide | 3-Fluoroaniline | Acetic anhydride | Quantitative[4] |

| 2 | N-(5-Fluoro-2-nitrophenyl)acetamide | N-(3-Fluorophenyl)acetamide | Nitric acid, Sulfuric acid | - |

| 3 | N-(5-((4-Fluorobenzyl)amino)-2-nitrophenyl)acetamide | N-(5-Fluoro-2-nitrophenyl)acetamide | (4-Fluorophenyl)methanamine | - |

| 4 | 5-((4-Fluorobenzyl)amino)-2-nitroaniline | N-(5-((4-Fluorobenzyl)amino)-2-nitrophenyl)acetamide | Acid or Base | - |

| 5 | N'-(4-Fluorobenzyl)benzene-1,2,4-triamine | 5-((4-Fluorobenzyl)amino)-2-nitroaniline | Pd/C, H2 | - |

| 6 | Retigabine | N'-(4-Fluorobenzyl)benzene-1,2,4-triamine | Ethyl chloroformate | - |

| Overall | Retigabine | 3-Fluoroaniline | - | 39.6%[1] |

Note: Specific yields for intermediate steps were not consistently available in the reviewed literature.

Pathway 2: Synthesis Starting from 4-Amino-2-nitroaniline

This alternative route begins with 4-amino-2-nitroaniline and proceeds through reductive amination, acylation, and a final reduction step.

A [label="4-Amino-2-nitroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="4-(4-Fluorobenzylamino)-2-nitroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Retigabine", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Retigabine Dihydrochloride", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B [label="Reductive Amination"]; B -> C [label="Acylation"]; C -> D [label="Reduction"]; D -> E [label="Salt Formation"]; }

Caption: Synthesis of Retigabine Dihydrochloride starting from 4-Amino-2-nitroaniline.Experimental Protocols for Pathway 2

Step 1: Reductive Amination of 4-Amino-2-nitroaniline

-

Procedure: 4-Amino-2-nitroaniline is dissolved in a suitable solvent like isopropanol (B130326). The mixture is heated to approximately 75 °C, and 4-fluorobenzaldehyde (B137897) (around 1.05 equivalents) is added. The reaction proceeds to form an imine intermediate. A reducing agent, such as a solution of sodium borohydride (B1222165) in dilute sodium hydroxide, is then added to reduce the imine. After the reduction is complete, water is added to the hot mixture, which is then cooled to induce crystallization. The resulting solid, 4-(4-fluorobenzylamino)-2-nitroaniline, is collected by filtration, washed with water, and dried.[8]

Step 2: Acylation to Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate

-

Procedure: 4-(4-fluorobenzylamino)-2-nitroaniline is reacted with diethylcarbonate in the presence of a strong base like sodium ethoxide. The reaction is typically stirred at room temperature for about 1.5 hours or until completion is observed by HPLC. Acetic acid is then added, and the mixture is heated. After workup involving extraction and solvent exchange, the product, ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate, is crystallized from a solvent such as n-butanol.[8]

Step 3: Reduction of the Nitro Group to form Retigabine

-

Procedure: The nitro-substituted carbamate (B1207046) intermediate is reduced to the corresponding amine to yield retigabine. This is a critical step that can be achieved via catalytic hydrogenation. A pressure vessel is charged with ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate and a catalyst, for example, 1% Platinum and 2% Vanadium on carbon (1% Pt + 2% V/C). The reaction is carried out in a solvent like denatured ethanol (B145695) under a hydrogen atmosphere at elevated temperature (50-70 °C). After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated. Retigabine is then crystallized from the solution.[8][9]

Quantitative Data for Pathway 2

| Step | Product | Starting Material | Key Reagents | Typical Yield |

| 1 | 4-(4-Fluorobenzylamino)-2-nitroaniline | 4-Amino-2-nitroaniline | 4-Fluorobenzaldehyde, NaBH4 | - |

| 2 | Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate | 4-(4-Fluorobenzylamino)-2-nitroaniline | Diethylcarbonate, NaOEt | - |

| 3 | Retigabine | Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate | 1% Pt + 2% V/C, H2 | 90%[9] |

Note: Specific yields for intermediate steps were not consistently available in the reviewed literature.

Final Step: Formation of Retigabine Dihydrochloride

The final step in the synthesis is the conversion of the retigabine base to its dihydrochloride salt to improve its stability and solubility for pharmaceutical applications.

-

Procedure: Retigabine base is dissolved in a suitable solvent, such as ethanol. A solution of hydrochloric acid in a solvent like isopropanol or diethyl ether is then added dropwise with stirring. The dihydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Conclusion

This guide has detailed two primary synthetic pathways for retigabine dihydrochloride, providing a foundation for researchers in the field of medicinal chemistry and drug development. The choice of a particular synthetic route in a laboratory or industrial setting would depend on factors such as the availability and cost of starting materials, reaction yields, scalability, and safety considerations. The provided protocols and data, compiled from various scientific and patent literature, offer a robust starting point for the synthesis of this important potassium channel activator.

References

- 1. researchgate.net [researchgate.net]

- 2. Retigabine: Chemical Synthesis to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. WO2012098075A1 - Process for the preparation of retigabine - Google Patents [patents.google.com]

- 9. Retigabine synthesis - chemicalbook [chemicalbook.com]

Retigabine Dihydrochloride: A Technical Guide to a KCNQ2/3 Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retigabine (B32265) (also known as Ezogabine), as its dihydrochloride (B599025) salt, is a first-in-class neuronal potassium channel opener developed for the adjunctive treatment of partial-onset seizures. Its unique mechanism of action, targeting the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels, distinguishes it from other antiepileptic drugs. By enhancing the M-current, retigabine reduces neuronal hyperexcitability, a key factor in seizure generation. This technical guide provides an in-depth overview of Retigabine Dihydrochloride, including its mechanism of action, pharmacological properties, experimental protocols, and clinical efficacy, tailored for professionals in neuroscience research and drug development.

Introduction

Retigabine is an anticonvulsant that modulates neuronal excitability by activating KCNQ potassium channels.[1][2] Specifically, it is a positive allosteric modulator of KCNQ2-5 channels.[3] The heteromeric KCNQ2/3 channels are considered a primary target and are known to be the molecular correlate of the M-current, a subthreshold potassium current that plays a crucial role in stabilizing the resting membrane potential of neurons.[1][2] By enhancing M-current activity, retigabine hyperpolarizes the neuronal membrane and reduces the likelihood of aberrant action potential firing, which is characteristic of epileptic seizures.[3]

Chemical and Physical Properties

Retigabine Dihydrochloride is the hydrochloride salt of retigabine, with the following properties:

| Property | Value |

| Chemical Name | N-[2-amino-4-[[(4-fluorophenyl)methyl]amino]phenyl]-carbamic acid, ethyl ester, dihydrochloride |

| CAS Number | 150812-13-8 |

| Molecular Formula | C16H20Cl2FN3O2 |

| Molecular Weight | 376.25 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO and PBS (pH 7.2) |

Mechanism of Action

Retigabine's primary mechanism of action is the positive allosteric modulation of KCNQ2, KCNQ3, KCNQ4, and KCNQ5 potassium channels.[3] It exerts its effect by binding to a hydrophobic pocket near the channel gate, which stabilizes the open conformation of the channel.[3] This leads to a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels can open at more negative membrane potentials.[1][2][7][8] This enhancement of potassium currents results in a dampening of neuronal excitability.[3]

Signaling Pathway of Retigabine Action

References

- 1. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine. | Semantic Scholar [semanticscholar.org]

- 3. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retigabine dihydrochloride | 150812-13-8 | Potassium Channel | MOLNOVA [molnova.com]

- 5. caymanchem.com [caymanchem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]

Retigabine Dihydrochloride: A Technical Guide to its Neuronal Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retigabine (B32265) (also known as ezogabine) is an anticonvulsant drug that has garnered significant interest due to its unique mechanism of action, primarily as a positive allosteric modulator of neuronal voltage-gated potassium channels. This technical guide provides an in-depth overview of the molecular targets of retigabine dihydrochloride (B599025) in neurons, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows.

Primary Molecular Target: KCNQ (Kv7) Potassium Channels

The principal molecular targets of retigabine are members of the KCNQ (or Kv7) family of voltage-gated potassium channels, specifically the neuronally expressed subtypes KCNQ2, KCNQ3, KCNQ4, and KCNQ5.[1][2] These channels are critical regulators of neuronal excitability.[1]

Mechanism of Action

Retigabine acts as a positive allosteric modulator of KCNQ2-5 channels.[1] Its binding to the channel facilitates a hyperpolarizing shift in the voltage-dependence of channel activation.[3][4][5] This means the channels are more likely to be open at or near the resting membrane potential of a neuron. By increasing the open probability of these potassium channels, retigabine enhances the M-current (a subthreshold potassium current), which leads to membrane hyperpolarization and a stabilization of the resting membrane potential.[5] This ultimately dampens neuronal excitability and reduces the likelihood of aberrant action potential firing that can lead to seizures.[5]

Binding Site

Mutagenesis and structural studies have identified the binding site for retigabine within a hydrophobic pocket of the KCNQ channel pore domain.[6][7] This site is formed at the interface of two adjacent subunits and involves key amino acid residues in the S5 and S6 transmembrane segments.[6][7] A crucial residue for retigabine's action is a conserved tryptophan in the S5 segment (W236 in KCNQ2 and W265 in KCNQ3).[8][9][10] The absence of this tryptophan in the cardiac KCNQ1 channel isoform is a key reason for retigabine's neuronal selectivity.[9][10]

Quantitative Data: Potency at KCNQ Channels

The potency of retigabine varies among the different KCNQ channel subtypes. The following table summarizes the half-maximal effective concentrations (EC50) for the retigabine-induced hyperpolarizing shift in the voltage of half-maximal activation (V0.5).

| Molecular Target | Reported EC50 (µM) | Experimental System | Reference(s) |

| KCNQ2 | 2.5 - 16.0 | CHO cells | [1][4] |

| KCNQ3 | 0.6 | CHO cells | [1][4] |

| KCNQ4 | 5.2 | CHO cells | [4] |

| KCNQ5 | 2 - 6 | Not specified | [1] |

| KCNQ2/3 (heteromer) | 1.4 - 4.9 | CHO cells | [1][3][11] |

| KCNQ3/5 (heteromer) | ~1.4 - 1.6 | Not specified | [1] |

Note: EC50 values can vary depending on the specific experimental conditions and expression systems used.

Secondary Molecular Target: GABAA Receptors

In addition to its primary action on KCNQ channels, retigabine has been shown to modulate γ-aminobutyric acid type A (GABAA) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[12][13][14]

Mechanism of Action

Retigabine acts as a subtype-selective positive modulator of GABAA receptors.[12][13][14] It preferentially enhances currents mediated by GABAA receptors containing the δ (delta) subunit, which are typically located extrasynaptically and contribute to tonic inhibition.[12][13][14] This potentiation of GABAergic inhibition complements its primary mechanism of reducing neuronal excitability. The enhancement of currents through α1β2δ receptors by retigabine becomes significant at a concentration of 1 μM.[13][14]

Off-Target Activity: Kv2.1 Channels

Studies have also identified an "off-target" effect of retigabine on another class of voltage-gated potassium channels, Kv2.1.[15][16]

Mechanism of Action

At clinically relevant concentrations, prolonged exposure to retigabine can inhibit the function of Kv2.1 channels.[15][16] The reported half-maximal inhibitory concentration (IC50) for this effect is approximately 22.0 ± 1.6 μM.[15] This inhibitory action on Kv2.1 channels may contribute to some of the neuroprotective properties attributed to retigabine.[15][16]

Experimental Protocols

The characterization of retigabine's molecular targets relies on several key experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to measure the effects of retigabine on ion channel function in real-time.

-

Objective: To measure macroscopic currents through ion channels expressed in a cell and determine how these currents are modulated by retigabine.

-

Cell Preparation: Neurons (cultured or in brain slices) or heterologous expression systems (e.g., CHO or HEK293 cells, Xenopus oocytes) are transfected with the cDNA encoding the ion channel subunit(s) of interest (e.g., KCNQ2 and KCNQ3).[17][18][19][20][21]

-

Recording Setup: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the cell membrane.[22][23] A high-resistance "giga-seal" is formed between the pipette and the membrane. The membrane patch is then ruptured by applying gentle suction, establishing a "whole-cell" configuration.[22][23][24]

-

Voltage-Clamp Protocol: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are then applied to elicit channel opening and closing. To study KCNQ channels, a typical protocol involves a depolarizing step to activate the channels, followed by a hyperpolarizing step to measure the deactivating tail currents.

-

Drug Application: Retigabine is applied to the external solution bathing the cell at various concentrations. The effect on current amplitude, voltage-dependence of activation, and channel kinetics is measured and compared to control conditions.

-

Data Analysis: Current-voltage (I-V) relationships and conductance-voltage (G-V) curves are plotted. The shift in the half-maximal activation voltage (V0.5) is quantified to determine the EC50 of retigabine.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To quantify the interaction of retigabine with GABAA receptors.

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and cell membranes containing the GABAA receptors are isolated through a series of centrifugation steps.[25][26][27][28][29]

-

Assay Principle: The assay measures the ability of unlabeled retigabine to compete with a radiolabeled ligand (e.g., [3H]muscimol or [3H]TBOB) that binds to a known site on the GABAA receptor.[25][29][30]

-

Procedure: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of retigabine.

-

Data Collection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The concentration of retigabine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to an inhibition constant (Ki) to reflect the binding affinity of retigabine for the receptor.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for drug-channel interactions.

-

Objective: To pinpoint the amino acids in the KCNQ channel that form the binding site for retigabine.

-

Procedure: The cDNA encoding the KCNQ channel subunit is modified to change a specific amino acid to another (e.g., mutating the key tryptophan residue in S5 to a leucine).[6][7][8][9][31]

-

Functional Analysis: The mutated channel is then expressed in a suitable system (e.g., Xenopus oocytes or CHO cells), and its sensitivity to retigabine is assessed using whole-cell patch-clamp electrophysiology.

-

Interpretation: A loss or significant reduction in the effect of retigabine on the mutated channel indicates that the altered amino acid is a critical component of the binding site or is essential for the conformational changes induced by the drug.

Visualizations

Signaling Pathway of Retigabine's Action on KCNQ Channels

Caption: Retigabine's primary mechanism of action on KCNQ channels.

Experimental Workflow for Whole-Cell Patch-Clamp

Caption: A typical workflow for a whole-cell patch-clamp experiment.

Logical Relationship of Retigabine's Molecular Targets

Caption: The relationship between Retigabine and its neuronal targets.

References

- 1. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Retigabine Derivatives as Potent KCNQ4 and KCNQ5 Channel Agonists with Improved Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of expressed KCNQ potassium currents and native neuronal M-type potassium currents by the anti-convulsant drug retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jneurosci.org [jneurosci.org]

- 10. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects-of-retigabine-and-the-novel-M-current-activator-BVH-7000-on-epilepsy-associated-KCNQ2-variants [aesnet.org]

- 12. The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The anticonvulsant retigabine suppresses neuronal KV2-mediated currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. profiles.wustl.edu [profiles.wustl.edu]

- 18. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Video: Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments [jove.com]

- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 23. docs.axolbio.com [docs.axolbio.com]

- 24. Whole Cell Patch Clamp Protocol [protocols.io]

- 25. benchchem.com [benchchem.com]

- 26. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. brieflands.com [brieflands.com]

- 29. PDSP - GABA [kidbdev.med.unc.edu]

- 30. researchgate.net [researchgate.net]

- 31. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Retigabine Dihydrochloride: A Technical Guide for Drug Development Professionals

Abstract

Retigabine (B32265) (ezogabine), a first-in-class neuronal potassium channel opener, has served as a critical pharmacological tool and a foundational scaffold for the development of novel therapeutics targeting epilepsy and other hyperexcitability disorders. Despite its clinical efficacy, adverse effects led to its market withdrawal, fueling extensive research into its structure-activity relationship (SAR) to design next-generation Kv7 channel modulators with improved safety and potency. This technical guide provides an in-depth analysis of the SAR of retigabine dihydrochloride (B599025), summarizing key structural modifications and their impact on Kv7 channel activity. We present quantitative data in structured tables, detail essential experimental protocols for compound evaluation, and visualize critical pathways and workflows using Graphviz diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.

Introduction

Neuronal Kv7 (KCNQ) voltage-gated potassium channels, particularly the heteromeric Kv7.2/7.3 channels, are crucial regulators of neuronal excitability.[1] These channels generate the M-current, a subthreshold potassium current that stabilizes the resting membrane potential and dampens repetitive firing.[1] Retigabine positively modulates these channels by shifting the voltage dependence of their activation to more hyperpolarized potentials, thereby increasing the open probability of the channel at resting membrane potential.[2] This mechanism of action underlies its efficacy as an anticonvulsant.[3][4]

The core structure of retigabine can be divided into three key regions amenable to chemical modification: the triaminophenyl ring (A-ring), the ethyl carbamate (B1207046) moiety, and the p-fluorobenzyl group (B-ring). Understanding the SAR of these regions is paramount for designing analogs with enhanced potency, selectivity, and metabolic stability, while mitigating the off-target effects associated with the parent compound. Recent advancements, including the cryo-electron microscopy (cryo-EM) structure of retigabine bound to the Kv7.2 channel, have provided invaluable atomic-level insights into its binding mode, further guiding rational drug design.[5][6][7] This guide will systematically explore the SAR of retigabine, presenting key data and methodologies to aid in the development of safer and more effective Kv7 channel openers.

Core Structure-Activity Relationship of Retigabine

The interaction of retigabine with the Kv7 channel is primarily localized to a hydrophobic binding pocket at the interface of two adjacent subunits, near the channel gate.[1][7] This pocket is formed by residues from the S5 and S6 transmembrane segments and the pore helix.[5][6] A critical interaction involves a hydrogen bond between the carbamate moiety of retigabine and the side chain of a conserved tryptophan residue (Trp236 in Kv7.2).[6] The following sections detail the SAR of key structural modifications to the retigabine scaffold.

Modifications of the Triaminophenyl Ring (A-Ring)

The triaminophenyl ring is a critical component of the retigabine pharmacophore, but it is also associated with metabolic instability and the formation of colored metabolites.[5] Modifications in this region have aimed to improve stability and potency.

-

Substitution at the 3-position: Introduction of an electron-withdrawing fluorine atom at the 3-position of the triaminophenyl ring, as seen in the analog SF0034, has been shown to enhance metabolic stability and increase potency at Kv7.2/7.3 channels.[5]

-

Bioisosteric Replacement of Amino Groups: Replacing the amino groups on the triaminophenyl core with alkyl groups to create "carba analogs" has been explored to improve oxidation resistance and reduce the risk of forming reactive quinoid metabolites, which are implicated in toxicity.[5]

Modifications of the Ethyl Carbamate Linker

The ethyl carbamate group is essential for the activity of retigabine, as it acts as a hydrogen bond acceptor for the critical tryptophan residue in the Kv7 channel binding pocket.[6]

-

Carbamate Alkyl Chain: Altering the length and branching of the alkyl chain of the carbamate can significantly impact potency. Larger and more lipophilic substituents are generally well-tolerated, suggesting the presence of a sizeable hydrophobic pocket.[8]

-

Conformational Restriction: Introducing conformational constraints, for instance by incorporating the carbamate into a ring system, has led to the development of potent analogs with improved chemical stability.[9]

Modifications of the p-Fluorobenzyl Moiety (B-Ring)

The p-fluorobenzyl group occupies a hydrophobic pocket within the Kv7 channel.

-

Fluorine Substitution: The position and number of fluorine atoms on the benzyl (B1604629) ring influence potency and selectivity.[10]

-

Replacement of the Benzyl Ring: Replacement of the p-fluorobenzyl ring with other aromatic or heteroaromatic systems has been explored to modulate the physicochemical properties and target engagement of the molecule.

Data Presentation: Quantitative SAR of Retigabine Analogs

The following table summarizes the in vitro potency of key retigabine analogs on heteromeric Kv7.2/7.3 channels, the primary target for its anticonvulsant activity. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response.

| Compound | Modification | Kv7.2/7.3 EC50 (µM) | Reference |

| Retigabine | - | 1.9 - 11.2 | [8][11] |

| SF0034 | 3-Fluoro on A-ring | ~0.4 (5x more potent than Retigabine) | [5] |

| RL-81 | 4-CF3 on B-ring, 3-Fluoro on A-ring | 0.24 - 4.0 | [6][11] |

| Compound 23a | Conformational restriction (N5-alkylamidoindole) | 0.08 | [9] |

| Compound 24a | Conformational restriction (N5-alkylamidoindole) | 0.63 | [9] |

| Compound 60 | Photostable derivative | 0.06 - 3.2 | [6] |

| Pynegabine (HN37) | Structural analog with improved stability | 55-125x more potent than Retigabine | [12] |

Experimental Protocols

The characterization of retigabine and its analogs relies on robust in vitro and in vivo assays. Below are detailed methodologies for two key experiments.

Thallium Flux Assay (FluxOR™ Kit)

This fluorescence-based assay provides a high-throughput method for measuring the activity of potassium channels. It utilizes the permeability of Kv7 channels to thallium ions (Tl+) as a surrogate for potassium ions (K+).[13][14][15][16]

Principle: Cells expressing the target Kv7 channels are loaded with a Tl+-sensitive fluorescent dye.[13] Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. The rate of fluorescence increase is proportional to the number of open channels.[13]

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture a stable cell line expressing the desired Kv7 channel subtype (e.g., CHO or HEK293 cells expressing Kv7.2/7.3) in appropriate media.

-

Seed cells into 96- or 384-well black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay.

-

Incubate plates overnight at 37°C and 5% CO2.

-

-

Dye Loading:

-

Prepare the FluxOR™ dye loading solution according to the manufacturer's protocol, typically containing the FluxOR™ reagent and PowerLoad™ concentrate in an assay buffer.

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate the plate at room temperature for 60-90 minutes in the dark.

-

-

Compound Incubation:

-

After dye loading, wash the cells with assay buffer.

-

Add the test compounds (retigabine analogs) at various concentrations to the wells. Include appropriate controls (vehicle and a known Kv7 activator).

-

Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.

-

-

Fluorescence Measurement:

-

Prepare a stimulus buffer containing Tl+ and K+ (to induce depolarization).

-

Use a fluorescence plate reader equipped with an automated liquid handling system.

-

Establish a baseline fluorescence reading for each well.

-

Add the stimulus buffer to all wells simultaneously while continuously recording the fluorescence signal (e.g., at an excitation of ~490 nm and emission of ~525 nm).

-

Record the kinetic fluorescence data for 1-3 minutes.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function, allowing for the direct measurement of ionic currents across the cell membrane.[17][18][19][20]

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, providing low-resistance electrical access to the cell's interior. This "whole-cell" configuration allows for the control of the membrane potential (voltage-clamp) and the recording of the resulting ionic currents.

Detailed Protocol:

-

Cell Preparation:

-

Use cells transiently or stably expressing the Kv7 channel of interest. Transfected cells can be identified by co-expression of a fluorescent marker like GFP.

-

Plate the cells on glass coverslips for easy access with the micropipette.

-

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

-

-

Pipette Preparation:

-

Pull micropipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 2-5 MΩ when filled with the internal solution.

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

-

-

Recording:

-

Place the coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Under visual control, approach a target cell with the micropipette.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.

-

Set the holding potential to a hyperpolarized level (e.g., -80 mV) where the Kv7 channels are mostly closed.

-

Apply a series of depolarizing voltage steps to elicit Kv7 channel currents.

-

Record the currents before and after the application of the test compound to the bath solution.

-

-

Data Analysis:

-

Measure the current amplitude at the end of the depolarizing pulses.

-

Construct current-voltage (I-V) relationships.

-

To determine the effect on the voltage-dependence of activation, measure the tail currents at a fixed repolarizing potential following variable depolarizing prepulses. Plot the normalized tail current amplitude against the prepulse potential and fit with a Boltzmann function to obtain the half-activation voltage (V1/2).

-

Calculate the shift in V1/2 induced by the compound.

-

Generate concentration-response curves to determine the EC50 for the V1/2 shift or current potentiation.

-

Mandatory Visualizations

Signaling Pathway of Retigabine Action

Caption: Mechanism of action of retigabine on Kv7.2/7.3 channels.

Experimental Workflow for SAR Studies

Caption: General workflow for the discovery of novel Kv7 channel modulators.

Retigabine Core Structure and Sites of Modification

Caption: Core chemical structure of retigabine highlighting key regions for SAR studies.

Conclusion

The structure-activity relationship of retigabine dihydrochloride is a well-explored area that continues to yield valuable insights for the development of novel Kv7 channel modulators. The core pharmacophore, consisting of the triaminophenyl ring, the ethyl carbamate linker, and the p-fluorobenzyl moiety, offers multiple avenues for chemical modification to enhance potency, selectivity, and metabolic stability. Key findings, such as the critical role of the carbamate-tryptophan hydrogen bond and the tolerance for bulky substituents in a hydrophobic pocket, have guided the design of next-generation compounds with improved pharmacological profiles. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these new chemical entities. As our understanding of the structural biology of Kv7 channels deepens, the potential for rational, structure-based design of highly specific and safe therapeutics for epilepsy and other neurological disorders will continue to grow. This guide serves as a comprehensive resource to support these ongoing drug discovery efforts.

References

- 1. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]

- 2. Retigabine holds KV7 channels open and stabilizes the resting potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 11. researchgate.net [researchgate.net]

- 12. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Cell-based potassium ion channel screening using the FluxOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 19. docs.axolbio.com [docs.axolbio.com]

- 20. Patch Clamp Protocol [labome.com]

The Rise and Fall of a Novel Anticonvulsant: A Technical Guide to the Discovery and Development of Retigabine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retigabine (B32265) (ezogabine in the US) emerged as a first-in-class antiepileptic drug (AED) with a novel mechanism of action, offering hope for patients with refractory partial-onset seizures. Its journey from synthesis to clinical application and eventual withdrawal provides valuable insights into the complexities of modern drug development. This technical guide delineates the discovery, mechanism of action, preclinical and clinical development, and the safety concerns that ultimately led to the discontinuation of retigabine. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols for pivotal assays are provided. Visualizations of its signaling pathway, development timeline, and experimental workflows are included to offer a comprehensive understanding of this unique therapeutic agent.

Introduction: The Unmet Need and a Novel Approach

Epilepsy is a prevalent neurological disorder, and despite a plethora of available AEDs, a significant portion of patients continue to experience seizures. This therapeutic gap has driven the search for novel anticonvulsants with unique mechanisms of action. Retigabine, chemically known as N-(2-amino-4-(4-fluorobenzylamino)-phenyl)carbamic acid ethyl ester, was developed to address this need.[1] Unlike many existing AEDs that target sodium channels or GABAergic neurotransmission, retigabine's primary mechanism involves the potentiation of neuronal KCNQ (Kv7) potassium channels.[1][2]

Discovery and Synthesis

The synthesis of retigabine involves a multi-step process. One common route starts with the reductive amination of 4-fluorobenzaldehyde (B137897) with a substituted aniline (B41778) derivative, followed by catalytic hydrogenation and subsequent reaction with ethyl chloroformate to yield the final carbamate (B1207046) product.[3][4] The structure of retigabine was optimized to enhance its activity as a potassium channel opener.

Mechanism of Action: A Potassium Channel Opener

Retigabine's anticonvulsant effects are primarily attributed to its positive allosteric modulation of voltage-gated potassium channels of the KCNQ family, specifically subtypes KCNQ2 through KCNQ5.[5] These channels are crucial for regulating neuronal excitability by generating the M-current, a subthreshold potassium current that helps to stabilize the neuronal membrane potential and prevent repetitive firing.[1]

By binding to a hydrophobic pocket near the channel gate, retigabine stabilizes the open conformation of the KCNQ channels.[6] This leads to a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels are more likely to be open at or near the resting membrane potential.[7] The increased potassium efflux through these channels dampens neuronal excitability, thereby reducing the likelihood of seizure initiation and propagation. While its primary action is on KCNQ channels, some studies suggest that retigabine may also modulate GABA-A receptors, which could contribute to its anticonvulsant profile.[8][9][10]

Preclinical Development

In Vitro Pharmacology

The effects of retigabine on KCNQ channels were extensively characterized using electrophysiological techniques such as whole-cell voltage-clamp recordings in cell lines expressing recombinant human KCNQ channels.

Table 1: In Vitro Activity of Retigabine on KCNQ Channels

| Channel Subtype | Effect | Potency (EC50/IC50) | Reference |

| KCNQ2/3 | Positive Allosteric Modulator, shifts V1/2 of activation by ~-30 mV | EC50 ~1.4-1.6 µM | [11] |

| KCNQ2 | Positive Allosteric Modulator, shifts V1/2 of activation by ~-17 to -24 mV | EC50 ~2.5 µM | [11] |

| KCNQ3 | Positive Allosteric Modulator, shifts V1/2 of activation by a larger magnitude than KCNQ2 | EC50 ~0.6 µM | [11] |

| KCNQ4 | Positive Allosteric Modulator, shifts V1/2 of activation by ~-14 mV | EC50 ~2-6 µM | [11] |

| KCNQ5 | Positive Allosteric Modulator | EC50 ~2-6 µM | [11] |

| GABA-A Receptors | Modulator, synergistic with GABA in displacing [3H]TBOB | EC50 of 124 µM (in absence of GABA), 42 µM (in presence of 2.5 µM GABA) | [8][9] |

Animal Models of Epilepsy

Retigabine demonstrated broad-spectrum anticonvulsant activity in various animal models of epilepsy, predicting its efficacy against different seizure types.

Table 2: Efficacy of Retigabine in Preclinical Seizure Models

| Model | Species | Effect | Reference |

| Maximal Electroshock Seizure (MES) | Rodents | Protection against tonic-clonic seizures | [1] |

| Pentylenetetrazole (PTZ) | Rodents | Protection against clonic seizures | [1] |

| Amygdala Kindling | Rats | Delayed development of focal seizures | [1] |

| Picrotoxin-induced seizures | Rodents | Anticonvulsant activity | [1] |

| NMDA-induced seizures | Rodents | Anticonvulsant activity | [1] |

Pharmacokinetics in Animals

Preclinical pharmacokinetic studies in animals established the absorption, distribution, metabolism, and excretion (ADME) profile of retigabine, guiding dose selection for clinical trials.

Clinical Development

Pharmacokinetics in Humans

In humans, retigabine is rapidly absorbed, with its pharmacokinetics being linear over the therapeutic dose range.

Table 3: Human Pharmacokinetic Parameters of Retigabine

| Parameter | Value | Reference |

| Bioavailability | ~60% | [5] |

| Time to Cmax (Tmax) | 0.5 - 2.0 hours | [12] |

| Elimination Half-life (t1/2) | 6 - 8 hours | [12] |

| Protein Binding | 60 - 80% | [5] |

| Metabolism | N-acetylation and N-glucuronidation (CYP450 not involved) | [2][12] |

| Excretion | Primarily renal (~84%) | [5] |

Clinical Efficacy: The RESTORE Trials

The efficacy and safety of retigabine as an adjunctive therapy for partial-onset seizures were primarily established in two pivotal Phase III, randomized, double-blind, placebo-controlled trials: RESTORE 1 and RESTORE 2.[13][14][15]

Table 4: Efficacy of Retigabine in the RESTORE 1 & 2 Trials (Maintenance Phase)

| Trial | Treatment Group | Median % Reduction in Seizure Frequency | Responder Rate (≥50% reduction) |

| RESTORE 1 | Retigabine 1200 mg/day | 54.5% | 55.5% |

| Placebo | 18.9% | 22.6% | |

| RESTORE 2 | Retigabine 600 mg/day | 27.9% | 30.1% |

| Retigabine 900 mg/day | 39.9% | 39.0% | |

| Placebo | 15.9% | 18.5% |

Data compiled from multiple sources referencing the RESTORE trials.[14][15][16]

Safety and Tolerability

The most common adverse events observed in clinical trials were dose-related and predominantly affected the central nervous system.

Table 5: Common Adverse Events in Retigabine Clinical Trials (>10% incidence)

| Adverse Event | Incidence Range (%) |

| Dizziness | 23 - 46 |

| Somnolence | 22 - 28 |

| Fatigue | 15 - 20 |

| Confusion | 9 - 15 |

| Headache | 10 - 15 |

| Nausea | 10 - 12 |

| Blurred Vision | 10 - 12 |

| Tremor | 8 - 11 |

Data compiled from multiple sources.[16]

Post-Marketing and Withdrawal

Retigabine was approved by the EMA in March 2011 and the FDA in June 2011.[5][17] However, post-marketing surveillance revealed unexpected and significant long-term adverse effects. In 2013, a black box warning was added to the label due to the risk of retinal abnormalities and blue-gray discoloration of the skin, nails, and mucous membranes.[17] These safety concerns, coupled with limited clinical use, led to the manufacturer's decision to discontinue the production of retigabine, and it was withdrawn from the market in June 2017.[5][11]

Key Experimental Protocols

Whole-Cell Voltage-Clamp Recordings

-

Objective: To characterize the effect of retigabine on the biophysical properties of KCNQ channels.

-

Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells are transiently or stably transfected with cDNA encoding the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).

-

Recording: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4. The intracellular (pipette) solution contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, and 2 Na2-ATP, adjusted to pH 7.2.

-

Voltage Protocol: To elicit KCNQ currents, cells are held at a holding potential of -80 mV and then subjected to depolarizing voltage steps of varying durations and amplitudes (e.g., to +40 mV). Tail currents are then measured upon repolarization to assess channel deactivation.

-

Data Analysis: The effect of retigabine is assessed by comparing current amplitudes, activation and deactivation kinetics, and the voltage-dependence of activation (G-V curve) before and after perfusion of the drug at various concentrations.

Maximal Electroshock Seizure (MES) Test

-

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[18][19][20]

-

Animals: Male mice or rats are typically used.

-

Procedure:

-

Animals are administered the test compound (e.g., retigabine) or vehicle via a specific route (e.g., intraperitoneal, oral).

-

After a predetermined time for drug absorption, a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal or auricular electrodes.

-

The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

-

-

Endpoint: The abolition of the tonic hindlimb extension is considered a protective effect. The ED50 (the dose that protects 50% of the animals) is then calculated.

Pentylenetetrazole (PTZ) Seizure Test

-

Objective: To evaluate the efficacy of a compound against myoclonic and absence-like seizures.[21][22][23][24][25]

-

Animals: Male mice or rats are commonly used.

-

Procedure:

-

Animals are pre-treated with the test compound or vehicle.

-

A convulsant dose of PTZ (e.g., 35-85 mg/kg, depending on the protocol and species) is administered subcutaneously or intraperitoneally.

-

The animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, which are scored based on their severity (e.g., using a modified Racine scale).

-

-

Endpoint: The ability of the compound to prevent or delay the onset of clonic or tonic-clonic seizures is the primary measure of efficacy.

Conclusion

The story of retigabine is a compelling case study in drug development. Its novel mechanism of action as a KCNQ channel opener represented a significant advancement in the field of epilepsy treatment. Preclinical and clinical studies robustly demonstrated its efficacy in reducing seizure frequency in patients with refractory partial-onset seizures. However, the emergence of unforeseen and serious long-term adverse effects, namely retinal and skin pigmentation changes, ultimately led to its withdrawal from the market. The development of retigabine underscores the critical importance of long-term post-marketing surveillance and highlights the ongoing challenge of balancing efficacy with safety in the quest for new therapeutics. The knowledge gained from retigabine's journey continues to inform the development of a new generation of more selective and safer KCNQ channel modulators.

References

- 1. Retigabine: Chemical Synthesis to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retigabine: the newer potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Retigabine synthesis - chemicalbook [chemicalbook.com]

- 5. Retigabine - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine [frontiersin.org]

- 7. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synergy between retigabine and GABA in modulating the convulsant site of the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. KCNQ3 is the principal target of retigabine in CA1 and subicular excitatory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamscience.com [benthamscience.com]

- 13. Valeant Pharmaceuticals Reports Positive Phase III Results for Retigabine in RESTORE 1 [eleconomista.es]

- 14. Randomized, double-blind, placebo-controlled trial of ezogabine (retigabine) in partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Retigabine (ezogabine): in partial-onset seizures in adults with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alzdiscovery.org [alzdiscovery.org]

- 18. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 23. jove.com [jove.com]

- 24. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

Retigabine Dihydrochloride: A Comprehensive Pharmacology and Toxicology Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Retigabine (B32265) (also known as ezogabine) is a first-in-class anticonvulsant agent that gained significant interest for its novel mechanism of action.[1] Initially approved as an adjunctive treatment for partial-onset seizures in adults, its clinical use was ultimately limited by significant adverse effects, leading to its withdrawal from the market.[1][2] This technical guide provides a comprehensive overview of the pharmacology and toxicology of retigabine dihydrochloride (B599025), with a focus on its molecular mechanisms, pharmacokinetic profile, clinical efficacy, and the toxicological findings that defined its therapeutic window.

Pharmacology

Mechanism of Action

Retigabine's primary mechanism of action is as a positive allosteric modulator of voltage-gated potassium channels of the KCNQ (or Kv7) family, specifically subtypes KCNQ2 through KCNQ5.[3][4][5] These channels are critical regulators of neuronal excitability.[6]

By binding to a hydrophobic pocket at the interface of two adjacent subunits, involving key residues such as Tryptophan-265 and Leucine-314 (in KCNQ3), retigabine stabilizes the open conformation of the channel.[7][8] This action results in a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels open at more negative membrane potentials.[9][10][11] The consequence of this is an increase in the M-current, a subthreshold potassium current that helps to stabilize the neuronal membrane potential and suppress repetitive firing.[12][13] This enhanced potassium efflux acts as a brake on neuronal excitability, which is thought to be the basis for its anticonvulsant effects.[5]

The potency of retigabine varies across the different KCNQ channel subtypes, with the highest potency observed for KCNQ3 and heteromeric KCNQ2/3 channels.[9][14]

Off-Target Pharmacology

At higher concentrations, retigabine has also been shown to potentiate γ-aminobutyric acid type A (GABA-A) receptor-mediated currents.[9][15][16] This effect appears to be subtype-selective, with a preference for extrasynaptic δ-containing receptors.[9][15] This modulation of GABAergic inhibition may contribute to its broad anticonvulsant activity.[9][15]

Pharmacodynamics

The primary pharmacodynamic effect of retigabine is a dose-dependent reduction in seizure frequency.[1][17] Clinical trials have demonstrated a significant decrease in partial-onset seizure frequency in adults.[1][17] The effect is correlated with plasma concentrations of the drug.

Pharmacokinetics

Retigabine is rapidly absorbed after oral administration, with peak plasma concentrations reached within 0.5 to 2 hours.[2][18] Its absolute oral bioavailability is approximately 60%.[2][18] The drug is about 80% bound to plasma proteins.[19]

Metabolism and Excretion:

Retigabine is extensively metabolized in the liver, primarily through N-glucuronidation and N-acetylation, and is not significantly metabolized by the cytochrome P450 system.[2][13][20] The major metabolites are inactive.[19] Both the parent drug and its metabolites are primarily eliminated via the kidneys, with about 36% of the dose excreted as unchanged retigabine.[2][18] The elimination half-life is approximately 8 to 11 hours.[19]

Special Populations:

-

Renal Impairment: Retigabine clearance is significantly reduced in patients with moderate to severe renal impairment, necessitating dose adjustments.[4]

-

Hepatic Impairment: While mild hepatic impairment does not significantly alter pharmacokinetics, moderate to severe impairment reduces clearance and increases exposure, requiring dose modifications.[7]

Toxicology

The clinical use of retigabine was ultimately halted due to significant long-term toxicities.

Acute and Chronic Toxicity

Preclinical studies established the general toxicological profile. The oral LD50 in rats is 100 mg/kg.[21] No-observed-adverse-effect levels (NOAELs) have been determined in chronic and subchronic studies in rats and dogs.[21]

Pigmentation

Long-term treatment with retigabine was associated with a distinct blue-gray discoloration of the skin, nails, and mucous membranes, as well as pigmentary changes in the retina.[5][22][23]

Mechanism of Pigmentation:

The underlying mechanism involves the dimerization of retigabine and its N-acetyl metabolite.[22][23] These dimers are colored and have a high affinity for melanin, leading to their accumulation in melanin-containing tissues such as the skin and the retinal pigment epithelium.[22][23][24][25] Histopathological examination of affected tissues revealed the presence of these pigmented drug-related materials.[22][23]

Other Adverse Effects

The most common adverse effects observed in clinical trials were related to the central nervous system and included dizziness, somnolence, fatigue, and confusion.[1][19] Urinary retention was another notable adverse effect.[19]

Data Presentation

Table 1: Pharmacokinetic Parameters of Retigabine Dihydrochloride

| Parameter | Value | Reference(s) |

| Absorption | ||

| Bioavailability | ~60% | [2][18] |

| Tmax | 0.5 - 2 hours | [2][18] |

| Distribution | ||

| Protein Binding | ~80% | [19] |

| Metabolism | ||

| Primary Pathways | N-glucuronidation, N-acetylation | [2][13][20] |

| Elimination | ||

| Half-life | 8 - 11 hours | [19] |

| Primary Route | Renal | [2][18] |

| % Excreted Unchanged | ~36% | [2][18] |

Table 2: Efficacy of Retigabine in Partial-Onset Seizures (RESTORE 1 & 2 Trials)

| Study | Dose | Median % Reduction in Seizure Frequency | Responder Rate (≥50% Reduction) | Reference(s) |

| RESTORE 1 | 1200 mg/day | 44.3% (vs. 17.5% for placebo) | 44.4% (vs. 17.8% for placebo) | [17][19] |

| (Maintenance Phase) | 54.5% (vs. 18.9% for placebo) | 55.5% (vs. 22.6% for placebo) | [19] | |

| RESTORE 2 | 600 mg/day | 33.2% (vs. 16.1% for placebo) | 35.6% (vs. 17.0% for placebo) | [17] |

| 900 mg/day | 44.2% (vs. 16.1% for placebo) | 43.8% (vs. 17.0% for placebo) | [17] |

Table 3: Toxicological Profile of Retigabine Dihydrochloride

| Parameter | Species | Value | Reference(s) |

| Acute Toxicity | |||

| Oral LD50 | Rat | 100 mg/kg | [21] |

| Chronic/Subchronic Toxicity | |||

| NOAEL (90-day) | Rat | 5.1 mg/kg/day | [21] |

| NOAEL (13-week) | Dog | 3 mg/kg/day | [21] |

| NOAEL (52-week) | Dog | < 4.64 mg/kg/day | [21] |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology (KCNQ Channels)

-

Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are commonly used.[10][26]

-

Transfection: Cells are transiently transfected with plasmids encoding the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).[9][26]

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.3 with KOH).

-

-

Voltage Protocol: To assess the effect on channel activation, a typical protocol involves holding the cell at a hyperpolarized potential (e.g., -80 mV) and then applying a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments). The resulting tail currents are measured upon repolarization to a fixed potential (e.g., -60 mV) and are used to construct a conductance-voltage relationship.[10]

-